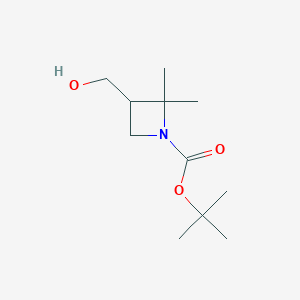![molecular formula C9H11N5OS B15215504 2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 74537-92-1](/img/structure/B15215504.png)
2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide typically involves the formation of the triazolopyrimidine core followed by the introduction of the thioacetamide group. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-c]pyrimidine with a suitable thioacetamide precursor under controlled conditions. The reaction may be catalyzed by acids or bases and often requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazolopyrimidine core .
Scientific Research Applications
2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: A closely related compound with similar structural features.
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: Another derivative with different functional groups.
Pyrazolo[3,4-d]pyrimidine: A structurally similar compound with a different core structure.
Uniqueness
2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide is unique due to its specific combination of the triazolopyrimidine core and the thioacetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
74537-92-1 |
|---|---|
Molecular Formula |
C9H11N5OS |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H11N5OS/c1-5-3-8-12-9(16-4-7(10)15)13-14(8)6(2)11-5/h3H,4H2,1-2H3,(H2,10,15) |
InChI Key |
XXRBJILRBUSYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C(=N1)C)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)






![Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215519.png)
